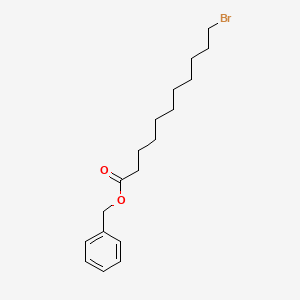
2-(2,4,6-Trimethylphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylphenyl)pyrrole is a heterocyclic compound with the molecular formula C13H15N It is characterized by a pyrrole ring substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)pyrrole typically involves the reaction of 2,4,6-trimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the condensation reaction under acidic conditions, which facilitates the formation of the pyrrole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Typical reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2-(2,4,6-Trimethylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)pyrrole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions.
Pathways Involved: The compound can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)imidazole
- 2-(2,4,6-Trimethylphenyl)thiazole
- 2-(2,4,6-Trimethylphenyl)oxazole
Uniqueness
Compared to similar compounds, 2-(2,4,6-Trimethylphenyl)pyrrole exhibits unique reactivity due to the presence of the pyrrole ring. This ring structure imparts distinct electronic properties, making it more reactive in certain chemical reactions. Additionally, the trimethylphenyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various reactions .
Properties
CAS No. |
795274-67-8 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-7-10(2)13(11(3)8-9)12-5-4-6-14-12/h4-8,14H,1-3H3 |
InChI Key |
IXAJQPGYCXETAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)



